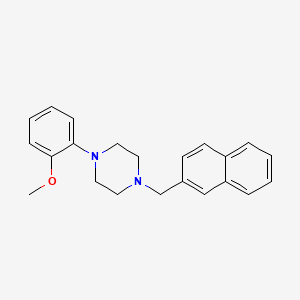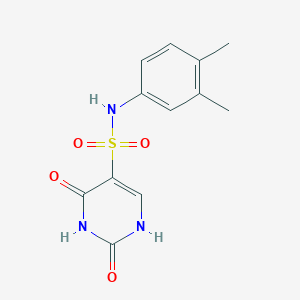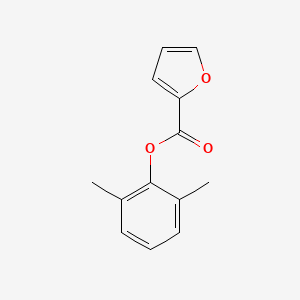
1-(2-methoxyphenyl)-4-(2-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine and its analogues typically involves multi-step chemical processes designed to incorporate the desired functional groups into the piperazine backbone. Research conducted by Raghupathi et al. (1991) and Hsin et al. (2008) provides insight into the chemical strategies employed to synthesize these compounds, highlighting the role of N-alkylation, cyclization, and substitution reactions to achieve the desired structural features.
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine derivatives has been characterized using a variety of analytical techniques, including X-ray crystallography and NMR spectroscopy. Studies by Zhang et al. (2007) offer detailed insights into the crystallographic and molecular dimensions, revealing the compound's conformational and geometric attributes. These structural analyses are crucial for understanding the compound's interaction with biological targets and its overall chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine is influenced by its functional groups and molecular structure. The studies by Orjales et al. (1995) delve into the compound's affinity towards different receptors, indicating its potential utility in medicinal chemistry. The chemical properties, such as its reactivity towards nucleophiles and electrophiles, are dictated by the presence of the methoxyphenyl and naphthylmethyl groups, which also impact its pharmacological profile.
Physical Properties Analysis
The physical properties of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine, including its melting point, solubility, and crystalline form, are essential for its formulation and application in various fields. Csütörtöki et al. (2012) and Shimoda et al. (2013) provide valuable data on these aspects, contributing to a better understanding of the compound's stability and behavior under different environmental conditions.
Chemical Properties Analysis
The chemical properties of 1-(2-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine, such as its acidity, basicity, and reactivity towards various chemical reagents, are pivotal for its applications in synthesis and drug development. Investigations into its reactivity patterns, as discussed by Hosseinzadeh & Ismaily (1994), shed light on its potential interactions and transformations, which can influence its utility in medicinal chemistry and materials science.
科学的研究の応用
Fluorescent Ligands for 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized, displaying high to moderate 5-HT1A receptor affinity and good fluorescence properties. These compounds, specifically 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, combined high 5-HT1A receptor affinity with high fluorescence emission in CHCl3 and undetectable fluorescence in aqueous solution, making them potential tools for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy (Lacivita et al., 2009).
Targeted Optical Imaging Agents
Methoxyphenyl piperazine, conjugated with silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate, was developed for targeted optical imaging at extremely low detection limits. This study demonstrates the potential of methoxyphenyl piperazine as a versatile pharmacophore for targeting 5HT1A receptors and suggests its application in sensitive optical imaging technologies (Chaturvedi et al., 2018).
Selective Serotonin Antagonists
Research into improving the selectivity of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a high affinity ligand for 5-HT1A serotonin receptors, led to the development of analogs with improved affinity and selectivity. This work underscores the compound's potential as a selective antagonist, with implications for the study of serotonin's role in various neurological conditions (Raghupathi et al., 1991).
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-9-5-4-8-21(22)24-14-12-23(13-15-24)17-18-10-11-19-6-2-3-7-20(19)16-18/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCTVBBESRSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)